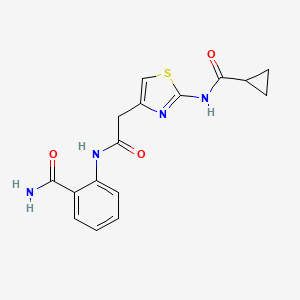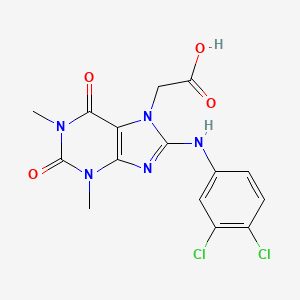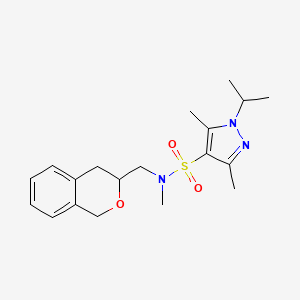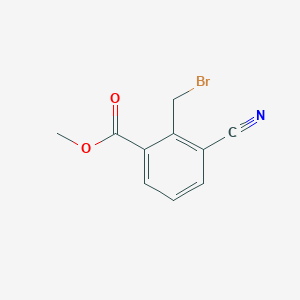
Methyl 2-(bromomethyl)-3-cyanobenzoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound similar to “Methyl 2-(bromomethyl)-3-cyanobenzoate”, namely “Methyl 2-bromomethyl benzoate”, has been reported . The molecular formula for “Methyl 2-bromomethyl benzoate” is C9H9BrO2, with an average mass of 229.071 Da .Chemical Reactions Analysis
“Methyl 2-(bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . Esters like “Methyl bromoacetate” react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis
“Methyl 2-(bromomethyl)acrylate” is a clear colorless to slightly brownish liquid . It has a boiling point of 35-37 °C/1.3 mmHg and a density of 1.489 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Methyl 2-(bromomethyl)-3-cyanobenzoate serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it is used in the preparation of dihydrobenzofuran lignans, a class of compounds with potential anticancer activity. These molecules inhibit tubulin polymerization, showing significant promise against leukemia and breast cancer cell lines (Pieters et al., 1999). Furthermore, the compound plays a crucial role in generating novel heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, through tandem cyclization processes, highlighting its versatility in constructing complex chemical architectures (Yagodkina-Yakovenko et al., 2018).
Pharmacological Research
In the realm of pharmacology, this compound contributes to the development of pharmacologically active compounds. Its derivative structures have been explored for their anti-cancer and antimicrobial properties, offering a foundation for developing new therapeutic agents. For instance, derivatives synthesized from this compound have been screened for activity against human tumor cell lines, demonstrating significant potential in cancer treatment (Pieters et al., 1999).
Material Science
In material science, this compound's derivatives are investigated for their unique properties and applications. For example, the synthesis and study of new pyrazole and pyrimidine derivatives, which could have implications in developing new materials with specific optical or electronic properties, underline the importance of this compound in advancing material science research (Abunada et al., 2008).
Environmental and Analytical Chemistry
The compound is also relevant in environmental and analytical chemistry, where it is used as a reference or standard in developing analytical methods for detecting genotoxic impurities in pharmaceuticals, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Gaddam et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to participate in suzuki–miyaura coupling reactions , which suggests that Methyl 2-(bromomethyl)-3-cyanobenzoate might interact with palladium complexes and organoboron reagents .
Mode of Action
This compound, like other organoboron reagents, may participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It can be inferred from similar compounds that it may be involved in carbon–carbon bond-forming reactions via the suzuki–miyaura coupling process .
Result of Action
Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, thereby influencing the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the Suzuki–Miyaura coupling reactions in which it may participate are known to occur under exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQJOGXXYPOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)
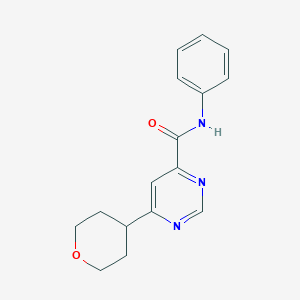
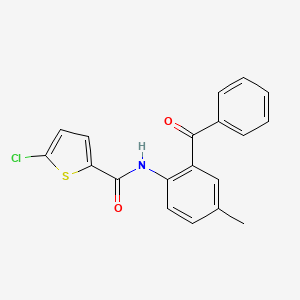
![N'-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2722143.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
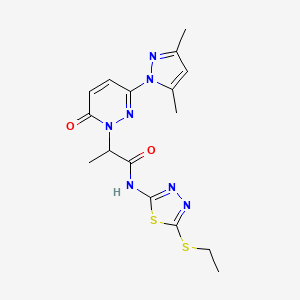
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
